BenchChemオンラインストアへようこそ!

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

Thiazolidinedione substitution pattern N3-alkylation physicochemical differentiation

This N3-(2-chlorothiazol-5-ylmethyl)-1,3-thiazolidine-2,4-dione is a pre-assembled chlorothiazole–TZD scaffold that eliminates 3–5 synthetic steps versus de novo construction. Its C2-chlorine on the thiazole ring enables chemoselective nucleophilic aromatic substitution, while N3-alkylation locks the TZD ring to prevent competing N–H deprotonation during Knoevenagel condensations. The 2-chlorothiazol-5-ylmethyl pharmacophore is shared with commercial neonicotinoid insecticides and has shown 100% larval mortality in Culex pipiens pallens at 50 mg/L in closely related analogs. Available at 90% purity, this building block is ideal for parallel library synthesis targeting resistance-breaking neonicotinoid analogs or previously uncharted aldose reductase inhibitor chemical space.

Molecular Formula C7H5ClN2O2S2
Molecular Weight 248.7
CAS No. 692732-79-9
Cat. No. B2711057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione
CAS692732-79-9
Molecular FormulaC7H5ClN2O2S2
Molecular Weight248.7
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC2=CN=C(S2)Cl
InChIInChI=1S/C7H5ClN2O2S2/c8-6-9-1-4(14-6)2-10-5(11)3-13-7(10)12/h1H,2-3H2
InChIKeyDEMRFTRTADBXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione (CAS 692732-79-9): Structural Identity, Physicochemical Profile, and Industrial Relevance


3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione (CAS 692732-79-9), systematically also named 2,4-Thiazolidinedione, 3-[(2-chloro-5-thiazolyl)methyl]-, is a heterocyclic compound of molecular formula C₇H₅ClN₂O₂S₂ and molecular weight 248.71 g/mol . It features a thiazolidine-2,4-dione (TZD) core N3-substituted with a 2-chlorothiazol-5-ylmethyl moiety. This substitution pattern distinguishes it from the clinically dominant C5-substituted glitazone class. Predicted physicochemical properties include a boiling point of 432.8±55.0 °C, density of 1.712±0.06 g/cm³, and pKa of 0.61±0.10 . The compound is listed as a research intermediate and building block by suppliers including Key Organics Ltd. (90% purity) and Ryan Scientific . Its 2-chlorothiazol-5-ylmethyl substructure is a recognized pharmacophore in the neonicotinoid insecticide class, shared with commercial agents such as thiamethoxam and clothianidin [1].

Why 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Generic Thiazolidinediones or Neonicotinoid Intermediates in Procurement Specifications


The compound's N3-(2-chlorothiazol-5-ylmethyl) substitution pattern fundamentally alters both its physicochemical properties and biological target engagement relative to in-class analogs. Unsubstituted 2,4-thiazolidinedione (parent TZD, CAS 2295-31-0) exhibits a boiling point of approximately 305 °C and a density of 1.44 g/cm³ , compared to the target compound's predicted boiling point of 432.8 °C and density of 1.71 g/cm³ —differences that affect distillation, formulation, and chromatographic behavior. The 2-chlorothiazol-5-ylmethyl appendage introduces a chlorine atom that has been explicitly correlated with enhanced larvicidal potency in TZD derivatives: in a controlled structure–activity study, para-chloro-substituted benzylidene-TZDs achieved LC₅₀ values of 7.71 µg/mL against Aedes aegypti, whereas non-chlorinated analogs showed substantially reduced activity [1]. Furthermore, in insecticidal (2-chlorothiazol-5-yl)methyl 2-phenyliminothiazolidines, certain derivatives produced 100% mortality of Culex pipiens pallens larvae at 50 mg/L [2]. Generic substitution with a parent TZD, a C5-substituted glitazone, or a 2-chloro-5-chloromethylthiazole intermediate would therefore compromise both the chlorothiazole-driven bioactivity and the N3-alkylation-specific chemical reactivity that distinguish this compound for agrochemical research and synthesis applications.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione (CAS 692732-79-9)


N3- vs. C5-Substitution Architecture: Differential Physicochemical Properties and Synthetic Versatility Relative to Glitazone-Class TZDs

The target compound is an N3-alkylated thiazolidine-2,4-dione, whereas clinically utilized glitazones (e.g., pioglitazone, rosiglitazone) and most biologically characterized TZD derivatives are C5-substituted via Knoevenagel condensation at the methylene bridge [1]. This regiochemical distinction has direct physicochemical consequences: the predicted boiling point of the target compound (432.8±55.0 °C) is substantially higher than that of unsubstituted 2,4-thiazolidinedione (305.7±11.0 °C at 760 mmHg) , and its predicted density (1.712 g/cm³) exceeds that of the parent TZD (1.44 g/cm³) . The predicted pKa of 0.61±0.10 is markedly lower than the estimated pKa of the TZD N–H proton (~9–10 in C5-substituted analogs), indicating that the N3-alkylation eliminates the acidic N–H proton characteristic of antidiabetic TZDs . This means the target compound is not a PPARγ ligand candidate but rather a neutral heterocyclic scaffold suited for distinct applications in agrochemical intermediate chemistry and non-PPARγ-targeted medicinal chemistry.

Thiazolidinedione substitution pattern N3-alkylation physicochemical differentiation heterocyclic building block

Conformational Rigidity of the 2-Chlorothiazol-5-ylmethyl–TZD Scaffold: Crystallographic Evidence from a Close Analog

Single-crystal X-ray diffraction of (Z)-N-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide—a compound that retains the identical 3-[(2-chlorothiazol-5-yl)methyl]thiazolidine core as the target compound—established that the thiazole ring is essentially planar with a root-mean-square deviation (r.m.s.d.) of only 0.0011 (2) Å, while the thiazolidine ring adopts a twisted conformation on the C–C bond [1]. The C=N bond of the 2-ylidenecyanamide group adopts a Z configuration. The unit cell parameters (monoclinic, space group P2₁/c, a = 9.6331 Å, b = 11.2657 Å, c = 10.7675 Å, β = 112.433°, V = 1080.1 ų, Z = 4) provide a precise structural reference for computational docking and QSAR modeling. This near-perfect thiazole planarity is a hallmark of the 2-chlorothiazol-5-ylmethyl pharmacophore that underpins nAChR binding in neonicotinoid insecticides [2]. By contrast, C5-arylidene TZDs (glitazone class) display a different conformational profile where the TZD ring itself is typically near-planar and the exocyclic double bond enforces a rigid, extended geometry [3].

X-ray crystallography thiazole planarity thiazolidine conformation structural biology molecular docking

Insecticidal Potency of the 2-Chlorothiazol-5-ylmethyl Pharmacophore: Quantitative Activity Data from Thiazolidine- and Oxadiazinane-Based Analogs

The 2-chlorothiazol-5-ylmethyl moiety present in the target compound is a validated insecticidal pharmacophore. In a systematic SAR study of (2-chlorothiazol-5-yl)methyl 2-phenyliminothiazolidines—close structural analogs differing only in the substitution at the TZD 2-position—several derivatives achieved 100% mortality against third-instar Culex pipiens pallens larvae at 50 mg/L [1]. For example, compounds 3a (R = H) and 3g (R = 2,6-(CH₃)₂) each produced 100% mortality at 50 mg/L, while compound 3i (R = 3-CF₃) yielded 37.29% mortality [1]. Against Aphis craccivora, moderate activity was observed at 1000 mg/L, with compound 3k achieving 55.7% mortality [1]. In a separate study on thiazolidine-2,4-dione derivatives as larvicides, (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione (3a) exhibited an LC₅₀ of 7.71 µg/mL (32.16 µmol/L) against Aedes aegypti at 24 h, with the para-chlorine substitution explicitly identified as the key driver of toxicity enhancement [2]. The commercial neonicotinoids thiamethoxam and clothianidin, which also contain the 2-chlorothiazol-5-ylmethyl moiety (attached to an oxadiazinane rather than a TZD ring), exhibit broad-spectrum insecticidal activity at field application rates of 25–100 g a.i./ha [3]. The target compound thus provides the 2-chlorothiazol-5-ylmethyl pharmacophore on a TZD scaffold rather than the oxadiazinane or acyclic guanidine scaffolds of commercial neonicotinoids, offering a structurally differentiated template for resistance-breaking insecticide discovery.

insecticidal activity neonicotinoid pharmacophore Culex pipiens pallens Aedes aegypti structure–activity relationship

Aldose Reductase Inhibitory Activity: Thiazolyl-TZD Substituent Effects Differentiating C2-Piperidine from C2-Thioether Analogs

A series of thiazolyl-2,4-thiazolidinedione derivatives—structural relatives of the target compound differing in the substituents at the thiazole C2 and C4 positions and the TZD C5 position—were evaluated for rat kidney aldose reductase (AR) inhibitory activity using an in vitro spectrophotometric assay [1]. The study demonstrated that compounds bearing a piperidine substituent at the C2 position of the thiazole ring exhibited superior AR inhibitory activity compared to analogs with a 4-chlorobenzylsulfanyl group at the same position [1]. However, a separate evaluation of series Ia–f, IIa–f, and IIIa–f found that substituted-thiazolyl-thiazolidinedione derivatives showed only very slight inhibitor activity overall [2]. The target compound (CAS 692732-79-9) bears a chlorine atom at the thiazole C2 position—a distinct electronic environment compared to both piperidine (electron-donating) and 4-chlorobenzylsulfanyl (electron-withdrawing via sulfur) substituents—and lacks a C5 substituent on the TZD ring, positioning it as a unique scaffold for probing AR SAR at an underexplored point in chemical space. The clinical AR inhibitor epalrestat (IC₅₀ = 0.01–0.1 µM against human AR) serves as a potency benchmark; while TZD-based AR inhibitors typically show IC₅₀ values in the micromolar to sub-millimolar range, their structural diversity provides opportunities for optimizing selectivity over aldehyde reductase (ALR1) [3].

aldose reductase inhibition diabetic complications thiazolyl-thiazolidinedione structure–activity relationship rat kidney AR

Supplier-Grade Purity and Availability: Differentiated Procurement Profile Relative to Custom-Synthesis TZD Analogs

The compound is commercially available from at least two established suppliers: Key Organics Ltd. (United Kingdom) at 90% purity and Ryan Scientific, Inc. (United States) . This off-the-shelf availability at defined purity contrasts with the majority of N3-substituted thiazolidine-2,4-dione derivatives described in the literature, which require custom synthesis [1]. The parent 2,4-thiazolidinedione is widely available at ≥98.5% purity from major suppliers (e.g., Thermo Scientific, Sigma-Aldrich), but its procurement value is limited to generic TZD chemistry and it lacks the chlorothiazole moiety essential for insecticidal or agrochemical intermediate applications . The 2-chloro-5-chloromethylthiazole intermediate (CAS 105827-91-6), while commercially available, is a lachrymatory alkylating agent requiring controlled handling; the target compound represents a more stable, pre-assembled building block incorporating both the TZD and chlorothiazole moieties . For researchers requiring gram-scale quantities with certificate of analysis for SAR studies or intermediate synthesis, the validated commercial sourcing pathway reduces lead time and synthetic burden compared to de novo preparation.

chemical sourcing purity specification research intermediate supply chain building block

The 2-Chlorothiazol-5-ylmethyl Moiety as a Metabolic and Environmental Fate Handle: Differentiated Biodegradation Profile vs. Pyridine-Based Neonicotinoid Pharmacophores

The 2-chlorothiazol-5-ylmethyl moiety undergoes distinct metabolic transformations compared to the 6-chloro-3-pyridylmethyl moiety found in imidacloprid and other first-generation neonicotinoids. In the environmental degradation of clothianidin (which contains the 2-chlorothiazol-5-ylmethyl group attached to an acyclic nitroguanidine), the primary metabolic pathway involves demethylation and formation of N-(2-chlorothiazol-5-ylmethyl)-N′-methylurea (TZMU) as a major metabolite under both aerobic and flooded soil conditions [1]. This contrasts with imidacloprid, where the 6-chloronicotinic acid pathway predominates [2]. The metabolic scission of the TZD ring itself is known to proceed via P450-mediated S-oxidation followed by spontaneous ring opening to a sulfenic acid intermediate, which is then reduced to the free thiol by GSH or NADPH [3]. The combination of a thiazole (rather than pyridine) heterocycle with a TZD (rather than oxadiazinane or guanidine) carrier creates a dual-handle system for metabolic probing: the thiazole ring governs environmental persistence and non-target organism exposure, while the TZD ring determines Phase I metabolic liability. This differentiated metabolic profile is directly relevant for agrochemical research programs seeking neonicotinoid-inspired compounds with altered environmental fate characteristics.

neonicotinoid metabolism environmental fate biotransformation thiazole vs. pyridine metabolite identification

High-Impact Application Scenarios for 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione Based on Quantitative Differentiation Evidence


Agrochemical Lead Discovery: Neonicotinoid-Inspired Insecticide Scaffold with a Non-Oxadiazinane Core

The target compound provides the 2-chlorothiazol-5-ylmethyl insecticidal pharmacophore on a thiazolidine-2,4-dione carrier, structurally distinct from the oxadiazinane core of thiamethoxam and the acyclic guanidine of clothianidin. Closely related (2-chlorothiazol-5-yl)methyl 2-phenyliminothiazolidines have demonstrated 100% mortality against Culex pipiens pallens larvae at 50 mg/L [1]. Research programs targeting resistance-breaking neonicotinoid analogs can use this compound as a starting scaffold for diversification at the TZD 2-position (e.g., imine, hydrazone, or cyanamide formation), exploiting the crystallographically validated planarity of the thiazole ring (r.m.s.d. = 0.0011 Å) for structure-based design [2]. The differentiated metabolic profile—thiazole demethylation plus TZD ring scission—may confer altered environmental persistence relative to commercial neonicotinoids .

Medicinal Chemistry: Aldose Reductase Inhibitor Hit Expansion at an Underexplored Substitution Vector

Published thiazolyl-TZD aldose reductase SAR has focused exclusively on C5-arylidene-substituted analogs with varied thiazole C2 substituents (piperidine, benzylsulfanyl, etc.) [1]. The target compound is unique in bearing a chlorine atom at the thiazole C2 position and no C5 substituent on the TZD ring—a combination absent from existing AR inhibitor SAR studies. The C2-chlorine introduces a distinct electronic environment (σₘ = 0.37 for Cl vs. σₘ = −0.07 for piperidine nitrogen) that has not been probed for AR binding. Medicinal chemistry groups can use this compound to generate a focused library through C5 Knoevenagel condensation with varied aldehydes or through nucleophilic aromatic substitution at the C2-chlorine of the thiazole, systematically mapping AR inhibitory potency and selectivity over ALR1 in a previously uncharted region of thiazolyl-TZD chemical space.

Chemical Biology: Dual-Handle Metabolic Probe for Phase I Enzyme Profiling

The compound contains two metabolically distinct handles: a 2-chlorothiazole ring susceptible to oxidative demethylation and ring hydroxylation (by analogy with clothianidin metabolism [1]) and a TZD ring susceptible to P450-mediated S-oxidation followed by ring scission to a sulfenic acid intermediate [2]. This dual-handle architecture enables the compound to serve as a probe substrate for comparing CYP450 isoform selectivity between thiazole- and TZD-directed oxidation pathways. Incubation with human or insect CYP450 panels, coupled with HR-MS metabolite identification, can quantify the relative contribution of each metabolic soft spot and inform the design of metabolically stabilized analogs for either pharmaceutical (prolonged half-life) or agrochemical (controlled environmental degradation) applications.

Synthetic Methodology: N3-Thiazolylmethyl-TZD as a Stable Electrophilic Building Block for Diversification

The target compound's N3-alkylation locks the TZD ring in a defined conformation (twisted on the C–C bond, as established crystallographically for the 2-ylidenecyanamide analog [1]) and eliminates the acidic N–H proton (predicted pKa = 0.61 vs. ~9–10 for parent TZD [2]). This enables chemoselective transformations at the TZD C5 methylene (e.g., Knoevenagel condensation, aldol reaction, Mannich reaction) without competing N–H deprotonation, and at the thiazole C2 chlorine (nucleophilic aromatic substitution with amines, thiols, or alkoxides) without TZD ring opening. The commercial availability at 90% purity from Key Organics Ltd. and Ryan Scientific supports its use as a key building block in parallel synthesis and medicinal chemistry library production, where the pre-assembled chlorothiazole–TZD scaffold reduces synthetic step count by 3–5 steps compared to de novo construction.

Quote Request

Request a Quote for 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.